![molecular formula C22H24B2N2O2 B1326269 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 950511-16-7](/img/structure/B1326269.png)
2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine
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Overview
Description
2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine is a complex organic compound with the molecular formula C22H24B2N2O2 and a molecular weight of 370.06 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a naphtho[1,8-de][1,3,2]diazaborinine core and a tetramethyl-dioxane moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves multi-step organic reactions. One common method includes the borylation of aromatic compounds using palladium catalysts . The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols.
Scientific Research Applications
2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In proteomics research for the study of protein interactions.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets such as proteins and enzymes. The boron atoms in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, thereby modulating their activity. This interaction is crucial for its role in proteomics research .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Uniqueness
What sets 2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine apart from similar compounds is its unique naphtho[1,8-de][1,3,2]diazaborinine core, which provides distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other boron-containing compounds may not be as effective.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-13-11-16(12-14-17)23-25-18-9-5-7-15-8-6-10-19(26-23)20(15)18/h5-14,25-26H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWRQIQPSFPHAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24B2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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